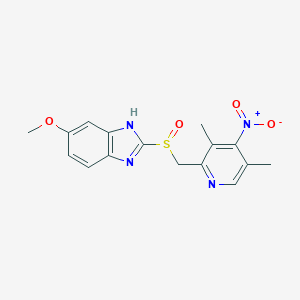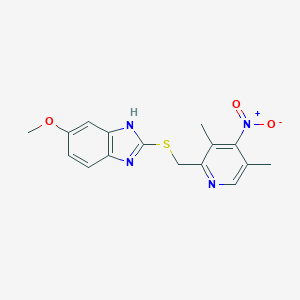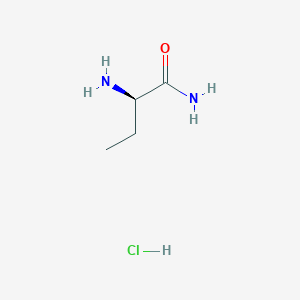
2-Amino-3,6-dihydro-3-methyl-7H-imidazo(4,5-f)quinoline-7-one
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2-Amino-3,6-dihydro-3-methyl-7H-imidazo(4,5-f)quinoline-7-one derivatives often involves multi-step reactions, starting from readily available or commercially obtainable precursors. A notable method includes the one-pot sequential reactions featuring a copper-catalyzed amination, which leads to the formation of complex imidazoquinoline structures from simple starting materials (Fan et al., 2015). This synthesis pathway highlights the importance of catalysis in constructing the heterocyclic framework efficiently.
Molecular Structure Analysis
Imidazoquinolines, including 2-Amino-3,6-dihydro-3-methyl-7H-imidazo(4,5-f)quinoline-7-one, exhibit planar structures due to the conjugated system spanning their fused rings. The molecular structure of related compounds has been elucidated through crystallographic analysis, revealing that the presence of substituents, such as the amino group, influences the conjugation and overall molecular geometry (Kettmann et al., 2002).
Chemical Reactions and Properties
The chemical reactivity of 2-Amino-3,6-dihydro-3-methyl-7H-imidazo(4,5-f)quinoline-7-one derivatives is influenced by the presence of amino and methyl groups on the imidazoquinoline core. These functional groups can participate in various chemical reactions, including electrophilic substitution and amination, contributing to the compound's versatility in synthetic applications. The mutagenic properties of structurally related compounds have also been explored, providing insight into the reactivity and interaction with biological systems (Kasai & Nishimura, 1982).
Wissenschaftliche Forschungsanwendungen
Pharmacological Potential : A related compound, 1,3-dihydro-7,8-dimethyl-2H-imidazo[4,5-b]quinolin-2-one, has shown potential as a selective inhibitor of platelet cAMP phosphodiesterase and induced aggregation, suggesting its possible application in clinical trials (Meanwell et al., 1991). Another study synthesized imidazoquinolinedione derivatives, including structures similar to the specified compound, showing potential as new anticancer drugs (Suh et al., 2000).
Mutagenicity and Carcinogenicity : The imidazole ring and 2-amino group in quinolines and quinoxalines, including structures related to the specified compound, have been associated with high mutagenicity, potentially toxic to humans (Grivas & Jägerstad, 1984). Another study identified 7-OHIQ, a metabolite structurally similar to the specified compound, as a direct-acting mutagen with negative carcinogenicity in rats and mice (Weisburger et al., 1994).
Antimicrobial Activity : A 2016 study developed a simple method for synthesizing novel quinoline-based imidazoles, showing promising antimicrobial activity (Vodela & Chakravarthula, 2016).
Synthesis and Structural Analysis : Various studies have focused on the synthesis and structural analysis of compounds similar to 2-Amino-3,6-dihydro-3-methyl-7H-imidazo(4,5-f)quinoline-7-one. For instance, a study presented a novel synthetic approach for imidazo[1,5-a]quinolines (Kolar et al., 1991), and another analyzed the molecular structure of a related compound, 1-Methyl-1H-imidazo[4,5-f]quinolin-6-ium chloride (Kettmann et al., 2002).
Safety And Hazards
Based on the available information, 2-Amino-3,6-dihydro-3-methyl-7H-imidazo(4,5-f)quinoline-7-one does not induce colon cancer in rats, and in the newborn mouse test, it produced only a low incidence of liver neoplasms . It is not genotoxic, for to be so classified it must be definitely positive in both the Ames and Williams tests .
Eigenschaften
IUPAC Name |
2-amino-3-methyl-6H-imidazo[4,5-f]quinolin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O/c1-15-8-4-3-7-6(2-5-9(16)13-7)10(8)14-11(15)12/h2-5H,1H3,(H2,12,14)(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRWYTKOWRFCKBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C3=C(C=C2)NC(=O)C=C3)N=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70148367 | |
| Record name | 2-Amino-3,6-dihydro-3-methyl-7H-imidazo(4,5-f)quinoline-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70148367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3,6-dihydro-3-methyl-7H-imidazo(4,5-f)quinoline-7-one | |
CAS RN |
108043-88-5 | |
| Record name | 2-Amino-3,6-dihydro-3-methyl-7H-imidazo(4,5-f)quinoline-7-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108043885 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-3,6-dihydro-3-methyl-7H-imidazo(4,5-f)quinoline-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70148367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-AMINO-3,6-DIHYDRO-3-METHYL-7H-IMIDAZO(4,5-F)QUINOLINE-7-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5MNN6P93EM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[6-(4-Nitrophenoxy)-6-oxohexyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B22023.png)




![N-[3-[4-[(2E)-3-[2-(2-Amino-1H-imidazol-5-yl)ethylamino]-2-hydroxyimino-3-oxopropyl]-2,6-dibromophenoxy]propyl]tetradecanamide](/img/structure/B22035.png)







